

ARUK3001185: A Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: ARUK3001185

Cat. No.: B11932649

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and validation of the therapeutic target for **ARUK3001185**, a potent and selective small molecule inhibitor. This document provides a comprehensive overview of the experimental data, protocols, and underlying biological pathways, serving as a valuable resource for researchers in drug discovery and development.

Target Identification: Notum Carboxylesterase

ARUK3001185 has been identified as a potent, selective, orally active, and brain-penetrant inhibitor of Notum.^{[1][2][3][4]} Notum is a carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway.^{[3][5][6][7]}

Mechanism of Action: Notum functions by removing a critical palmitoleate group from Wnt proteins. This deacylation renders the Wnt ligands inactive, preventing them from binding to their Frizzled (FZD) and LRP5/6 co-receptors and initiating downstream signaling.^{[2][3][6][8][9]} By inhibiting Notum's enzymatic activity, **ARUK3001185** prevents the inactivation of Wnt proteins, thereby restoring Wnt signaling.^{[1][2][3]} This mechanism has therapeutic potential in diseases associated with diminished Wnt signaling, such as certain neurodegenerative disorders and cancers.^{[3][8][10][11]}

The discovery of **ARUK3001185** stemmed from a crystallographic fragment screening of the Diamond-SGC Poised Library, which identified initial hits that were then optimized to yield this potent inhibitor.^{[2][3][11]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **ARUK3001185**, demonstrating its potency, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Cellular Activity

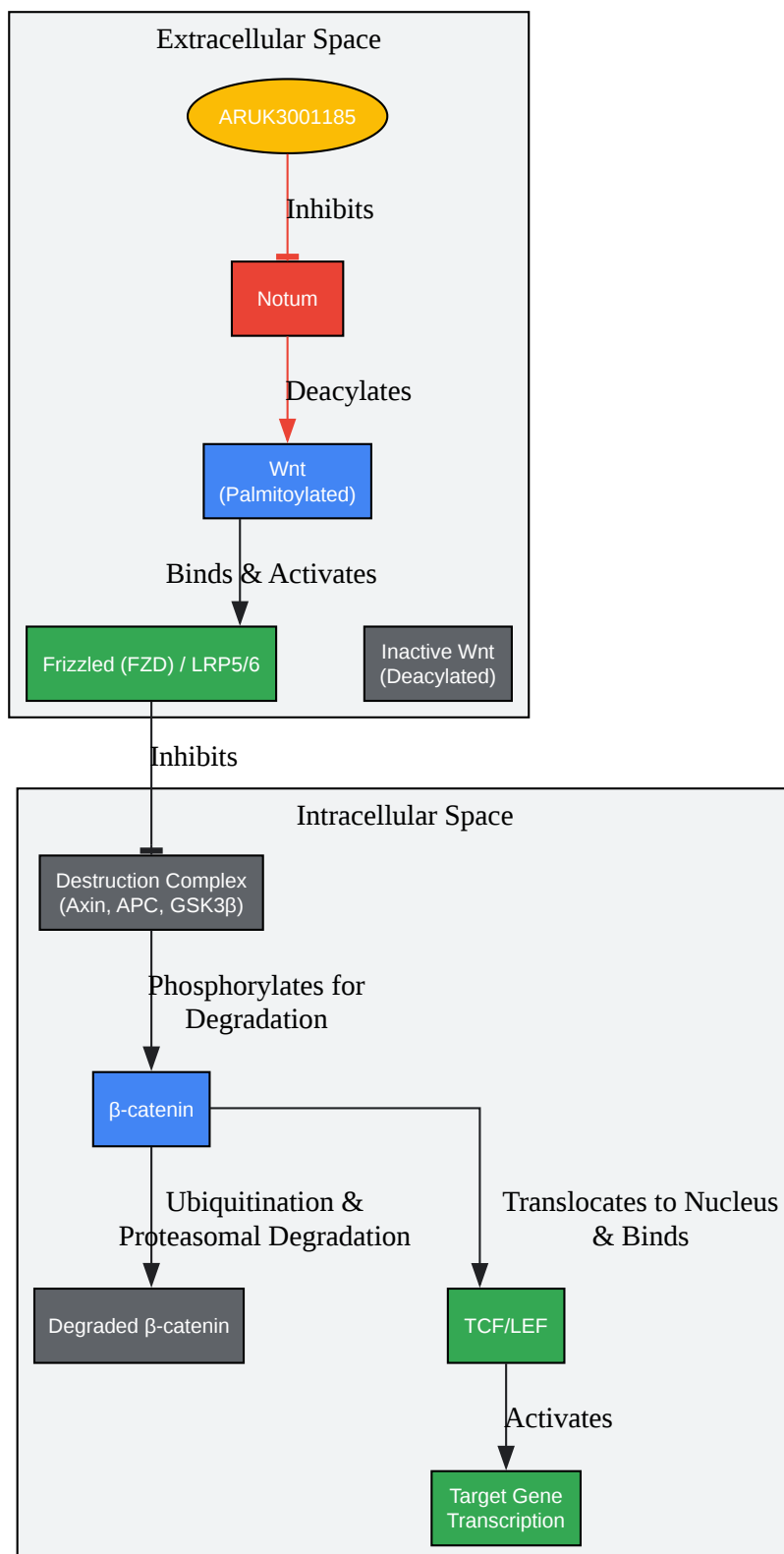
Parameter	Value	Description
IC50 (Notum)	6.7 nM	The half-maximal inhibitory concentration against human Notum enzyme in a biochemical assay.[1][4]
EC50 (TCF/LEF Reporter Assay)	110 nM	The half-maximal effective concentration for restoring Wnt signaling in a cell-based reporter assay in the presence of Notum.[3]

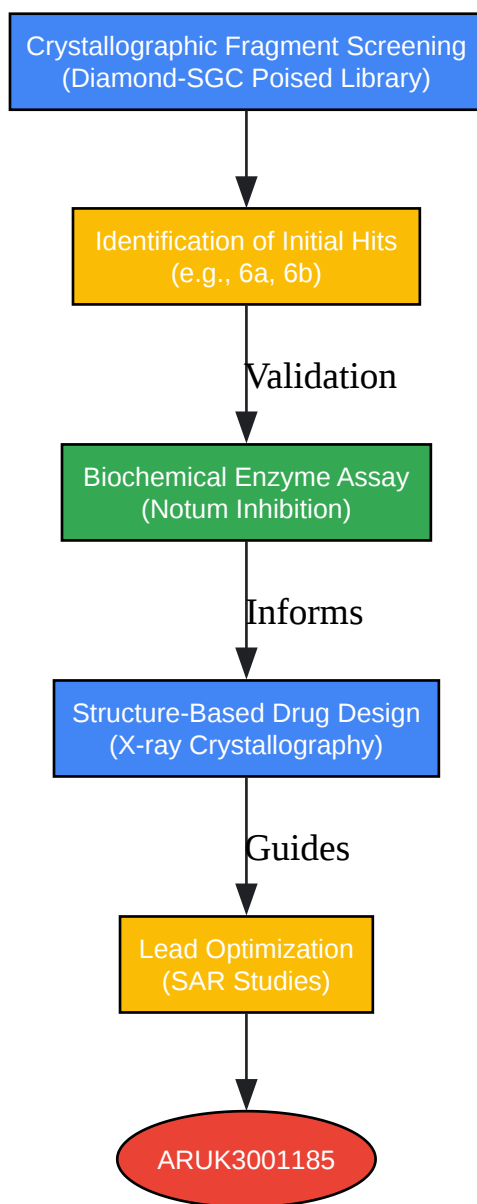
Table 2: Pharmacokinetic Properties

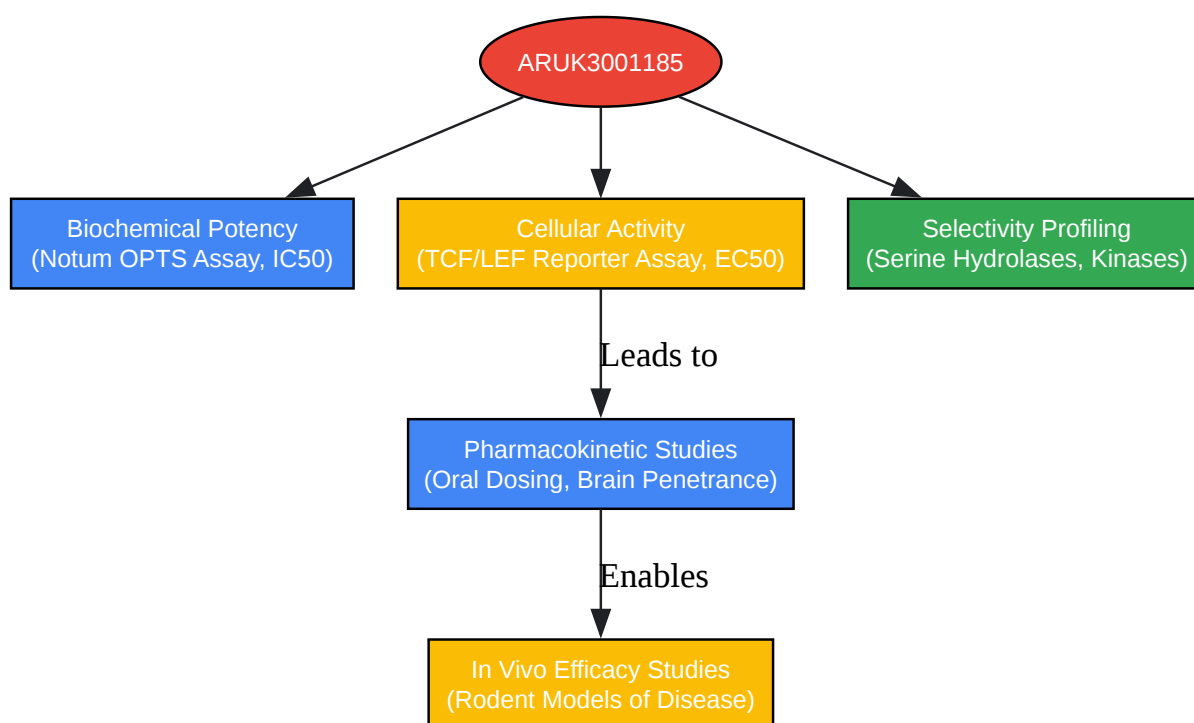
Parameter	Observation	Species
Administration	30 mg/kg, p.o., twice daily	Mouse[1]
Exposure	Resulted in higher and prolonged drug concentrations in the plasma and brain.	Mouse[1]
Brain Penetration	Good brain penetration suitable for oral dosing.	Rodent models[2][3]

Signaling Pathway

ARUK3001185 modulates the canonical Wnt signaling pathway through the inhibition of Notum. The following diagram illustrates this mechanism of action.







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